molecular formula C27H28N2O4S B1530953 Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine CAS No. 1219404-63-3

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Cat. No. B1530953
CAS RN: 1219404-63-3
M. Wt: 476.6 g/mol
InChI Key: HGHPMXLJJCFZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Cysteine, a versatile amino acid, is involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .


Molecular Structure Analysis

The molecular weight of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is 448.55 . The molecule contains a total of 65 bonds, including 37 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

The molecular weight of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” is 448.55 . The compound is an Fmoc protected cysteine derivative . It is recommended to be stored at 4 ℃ .

Scientific Research Applications

Proteomics Studies

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine: is an Fmoc-protected cysteine derivative that is particularly useful in proteomics. Proteomics involves the large-scale study of proteins, their structures, and functions. This compound aids in the identification and quantification of proteins, the determination of their localization, modifications, interactions, and activities at a specific time .

Solid Phase Peptide Synthesis (SPPS)

In the field of peptide synthesis, this compound serves as a building block in SPPS techniques. It allows for the incorporation of cysteine residues into peptides, which is crucial for the formation of disulfide bonds. These bonds are essential for the correct folding and stability of many proteins .

Pharmaceutical Research

In pharmacology, Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is used in the design and synthesis of peptide-based prodrugs. For instance, it has been utilized in the development of peptide-doxorubicin prodrugs as antitumor agents. These prodrugs aim to deliver chemotherapy agents more effectively to cancer cells .

Biochemical Applications

Biochemically, this compound can be used to study the function of cysteine-rich proteins and enzymes. It can act as an analog to investigate the role of cysteine in enzymatic reactions and protein interactions, providing insights into enzyme mechanisms and protein engineering .

Materials Science

In materials science, the unique properties of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine can be exploited to create novel materials. Its ability to form disulfide bonds can be used to develop new polymers with enhanced strength and stability, potentially useful for biomedical applications like tissue engineering scaffolds .

Environmental Science

This compound’s role in environmental science is emerging, particularly in the development of biosensors. The cysteine moiety can bind to heavy metals, allowing for the detection of these contaminants in the environment. This application is crucial for monitoring pollution and ensuring environmental safety .

Safety And Hazards

The hazards of “Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine” have not been thoroughly investigated . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals . If inhaled, it is advised to remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen . If swallowed, wash out mouth with water provided person is conscious .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-27(2,34-16-13-18-11-14-28-15-12-18)24(25(30)31)29-26(32)33-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14-15,23-24H,13,16-17H2,1-2H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHPMXLJJCFZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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